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molecular formula C7H6O2 B020159 Tropolone CAS No. 533-75-5

Tropolone

Cat. No. B020159
M. Wt: 122.12 g/mol
InChI Key: MDYOLVRUBBJPFM-UHFFFAOYSA-N
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Patent
US08889638B2

Procedure details

2-Hydroxycyclohepta-2,4,6-trienone (0.2 g, 1.7 mmol) was reacted with p-toluenesulfonyl chloride (0.41 g, 2.0 mmol) in 10 mL of pyridine to afford PZBG-4b in 63% Yield (0.04 g, 0.1 mmol). 1H NMR (400 MHz, CDCl3) δ=7.92 (d, J=8.4 Hz, 2H), 7.46 (d, J=9.2 Hz, 1H), 7.35 (d, J=8.4 Hz, 2H), 7.26-7.16 (m, 2H), 7.13-7.06 (m, 1H), 6.98 (t, J=10 Hz, 1H), 2.45 (s, 3H). 13C (125 MHz, CDCl3) δ=179.41, 155.15, 145.50, 141.23, 136.32, 134.61, 133.41, 130.81, 130.00, 129.60, 128.59, 21.78. ESI-MS(+): m/z 277.21 [M+H]+, 293.99 [M+NH4]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:9])[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>N1C=CC=CC=1>[CH3:20][C:10]1[CH:15]=[CH:14][C:13]([S:16]([O:9][C:3]2[C:2](=[O:1])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)(=[O:18])=[O:17])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
OC=1C(C=CC=CC1)=O
Name
Quantity
0.41 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford PZBG-4b in 63% Yield (0.04 g, 0.1 mmol)

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC1=CC=CC=CC1=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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